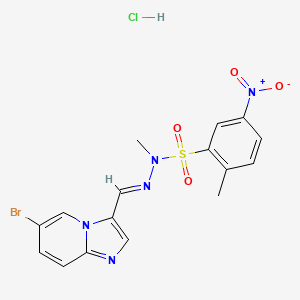

PIK-75 hydrochloride

Description

Significance of PI3K Isoforms in Cellular Homeostasis and Disease Pathogenesis

The PI3K family of lipid kinases is integral to maintaining cellular equilibrium, a state known as homeostasis. scielo.br These enzymes are central to processes such as cell growth, proliferation, survival, and metabolism. scielo.brjtgga.org The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer. caymanchem.comcrct-inserm.fr Class I PI3Ks are heterodimers, composed of a catalytic and a regulatory subunit. scielo.br There are four catalytic isoforms in Class I (p110α, p110β, p110δ, and p110γ) and several regulatory subunits. nih.govmdpi.com

Each isoform exhibits distinct expression patterns and plays varied roles in cellular function. For instance, p110α and p110β are ubiquitously expressed, while the expression of p110δ and p110γ is primarily restricted to hematopoietic cells. mdpi.com This differential expression contributes to their specific roles in both normal physiology and disease. The p110α isoform is crucial for insulin (B600854) signaling, while p110δ and p110γ are key regulators of immune responses. caymanchem.comresearchgate.net

Dysregulation of the PI3K pathway is a common event in human cancers and other diseases. jtgga.orgcrct-inserm.fr This can occur through various mechanisms, including mutations in the genes encoding PI3K isoforms or the loss of the tumor suppressor PTEN, a negative regulator of the pathway. nih.govmdpi.com The hyperactivation of PI3K signaling can lead to uncontrolled cell proliferation, resistance to apoptosis, and enhanced cell migration, all hallmarks of cancer. jtgga.orgontosight.ai Consequently, the distinct roles of PI3K isoforms in different cellular contexts make them attractive targets for therapeutic intervention. jtgga.orgmdpi.com

Overview of Kinase Inhibition Strategies in Preclinical Research

Kinase inhibitors have emerged as a major class of therapeutic agents, particularly in oncology. mdpi.comscielo.br These small molecules are designed to block the activity of kinases, enzymes that play a central role in signal transduction pathways. frontiersin.org The primary strategy for kinase inhibition has been the development of ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. mdpi.comnews-medical.net

Kinase inhibitors can be broadly categorized based on their selectivity. Some are designed to inhibit a specific kinase (selective inhibitors), while others target multiple kinases (multi-kinase or pan-inhibitors). scielo.br The choice of strategy depends on the specific disease and the role of the target kinase(s). In preclinical research, a wide array of kinase inhibitors are utilized to probe the function of specific kinases and to validate them as therapeutic targets. mdpi.com

More recent strategies in kinase inhibitor development include the exploration of allosteric inhibitors, which bind to sites other than the ATP-binding pocket, often leading to greater selectivity. frontiersin.org Another emerging approach is the development of protein degraders, which harness the cell's natural protein disposal machinery to eliminate the target kinase entirely. mdpi.com These innovative strategies aim to overcome challenges such as drug resistance and off-target effects that can be associated with traditional ATP-competitive inhibitors. mdpi.comnews-medical.net

Historical Context of PIK-75 Hydrochloride within PI3K Inhibitor Development Programs

This compound emerged from early drug discovery programs focused on identifying potent and selective inhibitors of the PI3K pathway. medkoo.com It is chemically classified as an imidazopyridine derivative. caymanchem.combiomol.com Research identified PIK-75 as a potent inhibitor of the p110α isoform of PI3K, with an IC50 value of 5.8 nM. caymanchem.comapexbt.com This represented a significant finding, as p110α is frequently mutated and hyperactivated in various human tumors. caymanchem.com

PIK-75 demonstrated significantly greater potency against p110α compared to other Class I isoforms, inhibiting it over 200-fold more effectively than p110β. medchemexpress.com This selectivity for p110α made PIK-75 a valuable tool for dissecting the specific roles of this isoform in cancer biology. caymanchem.com

Subsequent research revealed that PIK-75 also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM. medchemexpress.com This dual inhibitory activity against both PI3Kα and DNA-PK distinguished it from many other PI3K inhibitors in development. researchgate.net While PIK-75 itself was deemed unsuitable for clinical development in cancer therapy due to toxicity and poor drug-like properties, its discovery and characterization provided crucial insights into the therapeutic potential of targeting the PI3K pathway and informed the development of next-generation PI3K inhibitors with improved profiles. pnas.org

Research Findings on this compound

Inhibitory Profile of PIK-75

| Target | IC50 |

| p110α | 5.8 nM caymanchem.comapexbt.com |

| p110γ | 76 nM apexbt.com |

| p110δ | 0.51 μM apexbt.com |

| p110β | 1.3 μM apexbt.comabcam.com |

| DNA-PK | 2 nM medchemexpress.com |

Cellular Effects of PIK-75

| Cellular Process | Effect | Cell Type |

| Apoptosis | Induction medchemexpress.com | Pancreatic cancer cells, Glioma cells medchemexpress.compnas.org |

| Cell Signaling | Inhibition of AKT phosphorylation caymanchem.comapexbt.com | Monocyte-endothelial cells, Adipocytes, Myotubes caymanchem.comapexbt.com |

| Inhibition of mTORC1 activation caymanchem.comabcam.com | Adipocytes, Myotubes caymanchem.com | |

| Reduction of Nrf2 protein levels researchgate.net | Human pancreatic cancer cells researchgate.net | |

| Inflammation | Suppression of TNF-α and IL-6 production apexbt.comlktlabs.com | Human monocyte-endothelial cells apexbt.com |

| Decreased expression of E-selectin, ICAM-1, and VCAM-1 apexbt.comlktlabs.com | Human endothelial cells ncats.io | |

| Insulin Secretion | Enhancement of glucose-induced insulin secretion apexbt.comlktlabs.com | Pancreatic β-cells apexbt.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDEIAYNKZQKM-MYHMWQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669843 | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462995-14-7, 372196-77-5 | |

| Record name | PIK-75 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7GH4IC9PLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Pik 75 Hydrochloride Action

Selective Inhibition Profile of PIK-75 Hydrochloride on PI3K Isoforms

This compound exhibits a distinct pattern of inhibition across the various isoforms of the PI3K family and other related kinases. Its selectivity is a key determinant of its biological effects.

Inhibition of p110α Kinase Activity and Specificity

This compound is a highly potent inhibitor of the p110α isoform of PI3K, with a reported IC50 value of 5.8 nM. caymanchem.comapexbt.commedchemexpress.comncats.iocaymanchem.com This imidazopyridine compound demonstrates significant selectivity for p110α, which is a primary isoform involved in insulin (B600854) signaling and is frequently mutated in various cancers. caymanchem.comcaymanchem.com The potent and selective inhibition of p110α by this compound underlies much of its observed biological activity. apexbt.comglpbio.com

Differential Inhibition of Other PI3K Family Members (e.g., p110γ, p110β, p110δ)

This compound displays differential inhibitory activity against other Class I PI3K isoforms. It is considerably less effective against p110β, with a reported IC50 of 1.3 µM, making it over 200-fold more selective for p110α than p110β. caymanchem.commedchemexpress.commedchemexpress.com The compound shows intermediate potency against p110γ, with an IC50 of 76 nM. caymanchem.comapexbt.commedchemexpress.commedchemexpress.com Inhibition of p110δ is weaker, with an IC50 value of 510 nM. apexbt.commedchemexpress.comselleckchem.com This differential inhibition highlights the isoform-selective nature of this compound.

Inhibition of Other Kinases (e.g., mTORC1, ATM, hsVPS34, PI3KC2α, mTORC2, ATR, PI4KIIIβ, CDK9)

Beyond the PI3K family and DNA-PK, this compound has been shown to inhibit a range of other kinases, generally at higher concentrations. These include mTORC1 (IC50 ~1 µM), ATM (IC50 = 2.3 µM), hsVPS34 (IC50 = 2.6 µM), PI3KC2α (IC50 ~10 µM), mTORC2 (IC50 ~10 µM), ATR (IC50 = 21 µM), and PI4KIIIβ (IC50 ~50 µM). medchemexpress.com Notably, PIK-75 has also been identified as a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), with a reported IC50 of 1.37 nM. ncats.io This off-target activity, particularly the inhibition of CDK9, can contribute to its biological effects, such as the transcriptional suppression of Mcl-1. nih.gov

Mode of Enzyme Inhibition (e.g., ATP-noncompetitive, substrate-competitive)

Kinetic studies have revealed that this compound acts as an ATP-noncompetitive inhibitor of p110α. selleckchem.com This means that its binding to the enzyme does not compete with the binding of ATP. Instead, it is competitive with respect to the substrate, phosphatidylinositol (PI), with a reported Ki of 2.3 nM. selleckchem.com This mode of inhibition distinguishes it from many other kinase inhibitors that are ATP-competitive.

Molecular Interactions and Binding Affinities of this compound

The selective inhibition of p110α by PIK-75 is attributed to specific molecular interactions within the kinase domain. Mutagenesis studies have identified that the non-conserved amino acid serine 773 (Ser773) in p110α is critical for the binding of PIK-75. nih.govresearchgate.net Molecular modeling suggests that the imidazopyridine ring of PIK-75 makes key contacts within the binding pocket. nih.gov The binding affinity of PIK-75 for various kinases is reflected in their respective IC50 values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Kinase Target | IC50 Value |

| DNA-PK | 2 nM apexbt.commedchemexpress.comselleckchem.com |

| p110α | 5.8 nM caymanchem.comapexbt.commedchemexpress.comselleckchem.com |

| p110γ | 76 nM caymanchem.comapexbt.commedchemexpress.comselleckchem.com |

| p110δ | 510 nM apexbt.commedchemexpress.comselleckchem.com |

| p110β | 1.3 µM caymanchem.comapexbt.commedchemexpress.comselleckchem.com |

| mTORC1 | ~1 µM medchemexpress.com |

| ATM | 2.3 µM medchemexpress.com |

| hsVPS34 | 2.6 µM medchemexpress.com |

| PI3KC2α | ~10 µM medchemexpress.com |

| mTORC2 | ~10 µM medchemexpress.com |

| ATR | 21 µM medchemexpress.com |

| PI4KIIIβ | ~50 µM medchemexpress.com |

| CDK9 | 1.37 nM ncats.io |

Cellular and Biochemical Consequences of Pik 75 Hydrochloride Activity

Modulation of Downstream Signaling Pathways

PIK-75 hydrochloride significantly alters several critical intracellular signaling networks. Its ability to inhibit PI3Kα sets off a chain reaction that affects the downstream Akt/mTOR pathway. caymanchem.comabcam.com Furthermore, it demonstrates "off-target" effects, notably influencing the NRF2 and NF-κB signaling pathways, which are crucial for cellular stress responses and inflammation. mdpi.comprobechem.com

PIK-75 is a potent inhibitor of PI3Kα with an IC50 value of 5.8 nM, making it over 200 times more selective for this isoform than for p110β. medchemexpress.comselleckchem.com This inhibition directly curtails the production of the lipid second messengers phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (3,4)-bisphosphate (PIP2). caymanchem.comabcam.com The reduction in these molecules prevents the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). probechem.com

Specifically, PIK-75 blocks the insulin-induced phosphorylation of Akt at both of its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), in a dose-dependent manner. medchemexpress.comprobechem.com In Chinese Hamster Ovary cells expressing the insulin (B600854) receptor (CHO-IR), PIK-75 demonstrated an IC50 of 78 nM for blocking this phosphorylation. medchemexpress.comprobechem.com The inhibition of Akt phosphorylation subsequently prevents the activation of its downstream effector, the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation. caymanchem.comabcam.com This blockade of the PI3K/Akt/mTOR axis is a primary mechanism through which PIK-75 exerts its anti-proliferative effects.

Table 1: Effect of PIK-75 on PI3K/Akt/mTOR Pathway Components

| Target Protein/Process | Effect of PIK-75 | Cell Type/System | IC50 / Concentration | Citation |

|---|---|---|---|---|

| p110α | Inhibition | Cell-free assay | 5.8 nM | selleckchem.com |

| p110β | Inhibition | Cell-free assay | 1.3 µM | selleckchem.com |

| p110γ | Inhibition | Cell-free assay | 76 nM | selleckchem.com |

| Akt Phosphorylation (Thr308 & Ser473) | Inhibition | CHO-IR cells | 78 nM | medchemexpress.com |

| mTORC1 | Inhibition | Adipocytes and myotubes | Not specified | caymanchem.com |

| PIP2/PIP3 Production | Inhibition | Adipocytes | Not specified | abcam.com |

Beyond the PI3K pathway, PIK-75 has been shown to modulate the activity of Nuclear factor erythroid 2-related factor 2 (NRF2). mdpi.com NRF2 is a transcription factor that governs the cellular antioxidant response and is often upregulated in cancers, contributing to chemoresistance. mdpi.commdpi.com

In human pancreatic cancer cell lines, PIK-75 decreases NRF2 protein levels and its transcriptional activity. mdpi.comresearchgate.net This effect is not due to transcriptional repression of the NRF2 gene itself, but rather through the induction of proteasome-mediated degradation of the NRF2 protein. researchgate.netnih.govnih.gov By promoting its degradation, PIK-75 effectively reduces the expression of NRF2 target genes, such as those involved in antioxidant defense. researchgate.net This action can counteract the chemoresistance conferred by high NRF2 levels. For instance, PIK-75 was found to counter the increase in NRF2 induced by the chemotherapy drug gemcitabine (B846), thereby potentiating its anti-cancer effects. mdpi.com

PIK-75 also exerts influence over the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. probechem.comphysiology.org NF-κB is typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. plos.org Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to enter the nucleus and activate gene transcription. plos.orgjci.org

Studies have shown that PIK-75 can suppress the activation of the IKK complex. probechem.comphysiology.orgglpbio.com For example, in THP-1 monocytic cells stimulated with lipopolysaccharide (LPS), pretreatment with PIK-75 abrogated the phosphorylation of IKK. physiology.org This inhibition of IKK activation prevents the subsequent steps in the pathway, ultimately leading to a dramatic suppression of NF-κB transcriptional activity. probechem.comphysiology.orgglpbio.com This effect contributes to the anti-inflammatory properties observed with PIK-75 treatment. probechem.comapexbt.com

Regulation of NRF2 Protein Levels and Transcriptional Activity

Induction of Apoptotic Cell Death Mechanisms

A significant consequence of the biochemical alterations induced by this compound is the initiation of apoptosis, or programmed cell death. medchemexpress.comontosight.ai This pro-apoptotic activity has been observed across various cancer cell types and is driven by a multi-faceted mechanism that involves disrupting the balance of key survival and death-regulating proteins. nih.govresearchgate.net

PIK-75 has demonstrated potent pro-apoptotic activity in several cancer models, including pancreatic cancer, acute myeloid leukemia (AML), and glioma. medchemexpress.comnih.govnih.gov In pancreatic cancer cell lines such as MIA PaCa-2 and AsPC-1, treatment with PIK-75 inhibits proliferation and survival by inducing apoptotic cell death. medchemexpress.cominvivochem.comresearchgate.net Submicromolar concentrations are sufficient to inhibit the growth of these cells after 48 hours of treatment. researchgate.netresearchgate.net

In acute myeloid leukemia (AML), PIK-75 shows marked pro-apoptotic effects against a diverse range of primary human AML patient samples. nih.gov Its ability to induce apoptosis makes it a compound of interest for cancers like AML that rely on the evasion of cell death for their survival. nih.gov Similarly, in glioma cell lines, PIK-75 was uniquely able among several PI3K inhibitors to induce significant apoptosis rather than just cell cycle arrest. nih.govpnas.org

Table 2: Apoptotic Activity of PIK-75 in Various Cancer Cell Lines

| Cell Line / Cancer Type | Effect | Key Findings | Citation |

|---|---|---|---|

| Pancreatic Cancer (MIA PaCa-2, AsPC-1) | Apoptosis Induction | Inhibition of proliferation and colony formation at submicromolar concentrations. | medchemexpress.comnih.govresearchgate.net |

| Acute Myeloid Leukemia (AML) | Apoptosis Induction | Marked pro-apoptotic activity in diverse primary human AML samples. | nih.gov |

| Glioma (U87, LN229) | Apoptosis Induction | Uniquely induced apoptosis compared to other PI3K inhibitors; effect is mitochondrial-dependent. | nih.govpnas.orgambeed.com |

| Mantle Cell Lymphoma (MCL) | Apoptosis Induction | Overcomes venetoclax (B612062) resistance by inducing apoptosis. | nih.gove-century.us |

The apoptotic response triggered by PIK-75 is a result of its dual action on distinct survival pathways. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-xL and Mcl-1) and pro-apoptotic members (like Bak and Bax). medchemexpress.com

In AML cells, PIK-75's inhibition of the PI3Kα isoform leads to the disruption of the interaction between the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bak. glpbio.comapexbt.comnih.gov This frees Bak to promote apoptosis. Simultaneously, PIK-75 exhibits an additional activity by transiently inhibiting cyclin-dependent kinases 7 and 9 (Cdk7/9). nih.gov Inhibition of Cdk9, a transcriptional kinase, leads to the transcriptional suppression of the MCL1 gene. nih.govresearchgate.net This causes a rapid loss of the highly unstable Mcl-1 protein, another key anti-apoptotic family member. glpbio.comapexbt.comnih.gov

The concurrent loss of both Bcl-xL and Mcl-1 function unleashes the pro-apoptotic activity of Bak, leading to rapid and efficient execution of apoptosis in AML cells. nih.gov This dual-inhibition mechanism, targeting both PI3K-dependent survival signals and Cdk9-mediated transcription of Mcl-1, underlies the potent cell-killing ability of PIK-75. nih.govnih.gov

Role of this compound in Apoptosis Induction (e.g., pancreatic cancer cells, acute myeloid leukemia cells)

Effects on Cellular Proliferation and Survival

This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. plos.orgnih.gov This activity is largely attributed to its inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. cancer-research-network.com

Detailed Research Findings:

In studies involving pancreatic cancer cell lines such as MIA PaCa-2 and AsPC-1, PIK-75 has been shown to inhibit proliferation and survival in a dose-dependent manner, with submicromolar concentrations being effective after a 48-hour treatment. nih.govresearchgate.net This inhibition of cell viability is accompanied by a reduction in colony formation, indicating an impairment of long-term survival. medchemexpress.comresearchgate.net The mechanism underlying these effects involves the induction of apoptotic cell death. medchemexpress.comnih.gov Western blot analyses in these cells revealed that PIK-75 treatment leads to a dose-dependent decrease in the phosphorylation of AKT and its downstream substrate, GSK3β. researchgate.net Furthermore, treatment with PIK-75 results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and increases caspase-3/7 activity. nih.gov

Similar potent anti-proliferative activities have been observed in other cancer types. In neuroblastoma and medulloblastoma cell lines, PIK-75 displayed strong growth inhibition, with IC50 values in the nanomolar range. plos.orgresearchgate.net For instance, in D341 and D458 medulloblastoma cells, the IC50 was approximately 20 nM. plos.org This growth inhibition is linked to the induction of apoptosis, even in chemoresistant neuroblastoma cells. plos.org

In the context of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and mantle cell lymphoma (MCL), PIK-75 has also proven effective. In T-ALL cells that are positive for the TAL1 transcription factor and have an activated AKT pathway, PIK-75 induces growth inhibition and apoptosis. haematologica.org In MCL, PIK-75 can overcome resistance to other therapeutic agents like venetoclax by inhibiting PI3K-AKT signaling and reducing the expression of the anti-apoptotic protein MCL-1. nih.govnih.gov This leads to increased levels of cleaved caspase-3 and PARP, confirming the induction of apoptosis. nih.gov

Table 1: Anti-proliferative Activity of PIK-75 in Various Cancer Cell Lines

Impact on Cell Motility and Adhesion

The PI3K signaling pathway is fundamentally involved in processes that govern cell motility, including the regulation of cytoskeletal dynamics and cell adhesion. physiology.orgconsensus.app By inhibiting this pathway, PIK-75 can significantly impact the ability of cells to migrate and adhere to other cells or the extracellular matrix.

Detailed Research Findings:

The process of cell migration is essential for both normal physiological functions and pathological conditions like cancer metastasis. sigmaaldrich.comfrontiersin.org Research has shown that PIK-75 can inhibit cell motility. drugbank.com This is particularly relevant in the context of inflammation and cancer. Studies have demonstrated that PIK-75 blocks human monocyte-endothelial cell adhesion. physiology.orgnih.govncats.io This effect is critical in the inflammatory response, where the adhesion of leukocytes to the endothelium is a key step.

In cancer biology, the ability of tumor cells to migrate and invade surrounding tissues is a hallmark of metastasis. sigmaaldrich.com The PI3K pathway plays a role in regulating the formation of cellular protrusions and the organization of F-actin, which are necessary for cell movement. physiology.orgmdpi.com By disrupting PI3K signaling, PIK-75 can interfere with these processes. For example, in studies on medulloblastoma, inhibitors of p110α, including PIK-75, were shown to impair migration. researchgate.net Similarly, in glioblastoma cells, the inhibition of PI3K isoforms affects migration and invasion. researchgate.net

Modulation of Cytokine and Adhesion Molecule Expression (e.g., TNF-α, IL-6, E-selectin, ICAM-1, VCAM-1)

PIK-75 has demonstrated significant anti-inflammatory properties by modulating the expression of key signaling molecules involved in the inflammatory cascade, including pro-inflammatory cytokines and cellular adhesion molecules. physiology.orgnih.gov This activity is linked to its ability to suppress the NF-κB transcription factor, a central regulator of inflammatory gene expression. physiology.orgnih.govglpbio.com

Detailed Research Findings:

In various cell-based assays, PIK-75 potently and dose-dependently inhibits the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). physiology.orgnih.govapexbt.com This has been observed in human monocytes stimulated with lipopolysaccharide (LPS) and in feline esophageal epithelial cells where PIK-75 reduced the expression of IL-1β and the level of IL-6. physiology.orgnih.gov In one study using LPS-activated RAW264.7 macrophage cells, PIK-75, as a specific PI3Kα inhibitor, was shown to be involved in mediating the anti-inflammatory effects of vasopressin by affecting TNF-α and IL-6 concentrations. researchgate.net

In addition to cytokines, PIK-75 diminishes the induced expression of critical human endothelial cell adhesion molecules. physiology.orgnih.gov When human umbilical vein endothelial cells (HUVEC) are challenged with TNF-α, they upregulate the surface expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) to facilitate leukocyte binding. physiology.org Pre-treatment with PIK-75 significantly reduces the TNF-α-induced expression of all three of these adhesion molecules. physiology.orgapexbt.com This suppression of adhesion molecules directly contributes to the observed blockage of monocyte-endothelial cell adhesion. ncats.ioglpbio.com

Table 2: Effects of PIK-75 on Cytokine and Adhesion Molecule Expression

Preclinical Research Applications and in Vitro Studies of Pik 75 Hydrochloride

Investigation in Various Cellular Models

Pancreatic Cancer Cell Lines (e.g., MIA PaCa-2, AsPC-1)

In pancreatic cancer cell lines, such as MIA PaCa-2 and AsPC-1, PIK-75 hydrochloride has been shown to inhibit cell proliferation and survival. medchemexpress.com Studies have demonstrated that treatment with PIK-75 at submicromolar concentrations is sufficient to impede the growth of these cancer cells. spandidos-publications.com This effect is achieved through the induction of apoptotic cell death. medchemexpress.com

Furthermore, research has revealed that PIK-75 can reduce the levels of NRF2, a transcription factor involved in cellular resistance to oxidative stress, and its downstream target, HO-1. spandidos-publications.com This reduction occurs through a proteasome-mediated degradation pathway. researchgate.net By downregulating NRF2, PIK-75 has been found to enhance the sensitivity of pancreatic cancer cells to the chemotherapeutic agent gemcitabine (B846). spandidos-publications.comglpbio.com In clonogenic assays, PIK-75 also effectively reduces the colony formation of both MIA PaCa-2 and AsPC-1 cells. medchemexpress.com

| Cell Line | Effect of this compound | Research Finding |

| MIA PaCa-2 | Inhibits proliferation and survival. medchemexpress.comspandidos-publications.com | Induces apoptotic cell death and reduces colony formation. medchemexpress.comspandidos-publications.com |

| Reduces NRF2 and HO-1 levels. spandidos-publications.com | Enhances sensitivity to gemcitabine. spandidos-publications.com | |

| AsPC-1 | Inhibits proliferation and survival. medchemexpress.comspandidos-publications.com | Induces apoptotic cell death and reduces colony formation. medchemexpress.comspandidos-publications.com |

| Reduces NRF2 and HO-1 levels. spandidos-publications.comresearchgate.net | Downregulates NRF2 transcriptional activity. researchgate.net |

Breast Cancer Cells

In the context of breast cancer, this compound has been utilized to probe the role of PI3K signaling. In various breast cancer cell lines, inhibitors of p110α, like PIK-75, have proven to be the most effective at blocking the phosphorylation of key downstream proteins such as PKB/Akt and S6. nih.gov For instance, in SKBr3 cells, PIK-75 treatment leads to a rapid increase in the sub-G1 population, indicative of apoptosis. nih.gov A similar, though more delayed, effect is observed in MCF10A and MDA-MB-468 cells. nih.gov Conversely, in MDA-MB-231 cells, PIK-75 induces a significant accumulation of cells in the 4n DNA content phase. nih.gov Research has also indicated that PIK-75 inhibits cell motility and adhesion in breast cancer cells. lktlabs.com

Acute Myeloid Leukemia Cells

This compound has demonstrated significant pro-apoptotic activity in acute myeloid leukemia (AML) cells. nih.gov A key mechanism of action in AML is the downregulation of Mcl-1, a crucial survival protein. nih.gov PIK-75 achieves this by transiently inhibiting Cdk7/9, which in turn suppresses the transcription of the MCL1 gene. nih.gov This leads to a rapid decrease in Mcl-1 protein levels. researchgate.net

Simultaneously, PIK-75's inhibition of the p110α isoform of PI3K disrupts the association between Bcl-xL and the pro-apoptotic protein Bak. glpbio.comnih.gov The combined effect of Mcl-1 reduction and the liberation of Bak from Bcl-xL results in swift apoptosis of AML cells. nih.gov Studies have shown that both pharmacological inhibition with PIK-75 and siRNA-mediated targeting of p110α lead to a significant decrease in the survival of primary human AML blasts. plos.org

Glioblastoma Cell Models

In glioblastoma cell models, this compound has been identified as a unique PI3K inhibitor capable of inducing apoptosis rather than just cell cycle arrest. nih.gov In the PTEN-wild-type glioblastoma cell line T98G, PIK-75 treatment has been shown to induce PARP cleavage and decrease pro-caspase 3 levels, both markers of apoptosis. plos.org Flow cytometry experiments have confirmed this induction of apoptosis, showing an increase in Annexin-V-positive cells. plos.org In contrast to other PI3K inhibitors that typically cause cell cycle arrest, PIK-75 induces both G2/M arrest and a significant sub-G1 fraction, indicative of apoptosis, in cell lines like LN229. nih.gov

Adipocytes and Myotubes in Insulin (B600854) Signaling Research

This compound has been instrumental in elucidating the role of p110α in insulin signaling in adipocytes and myotubes. caymanchem.com Research has established that p110α is the primary PI3K isoform required for insulin signaling in these cell types. caymanchem.combiomol.com In both 3T3-L1 adipocytes and L6 myotubes, PIK-75 effectively blocks the insulin-stimulated phosphorylation of Akt on Threonine 308, with IC50 values of 1.3 μM and 1.2 μM, respectively. medchemexpress.comnih.gov

| Cell Model | Effect of this compound | IC50 Value |

| 3T3-L1 Adipocytes | Blocks insulin-stimulated Akt phosphorylation (Thr308). medchemexpress.comnih.gov | 1.3 μM medchemexpress.comnih.gov |

| Blocks production of PIP2 and/or PIP3. caymanchem.combiomol.com | N/A | |

| Blocks activation of mTORC1. caymanchem.combiomol.com | N/A | |

| L6 Myotubes | Blocks insulin-stimulated Akt phosphorylation (Thr308). medchemexpress.comnih.gov | 1.2 μM medchemexpress.comnih.gov |

| Blocks production of PIP3. caymanchem.combiomol.com | N/A | |

| Blocks activation of mTORC1. caymanchem.combiomol.com | N/A |

Pancreatic β-cells and Glucose-Induced Insulin Secretion

In pancreatic β-cells, this compound has been used to investigate the role of the PI3K-PDK1-Akt pathway in insulin secretion. lktlabs.com Acute inhibition of this pathway by PIK-75 has been found to potentiate glucose-induced insulin secretion. lktlabs.com Specifically, studies have shown that PIK-75 enhances the first phase of glucose-induced insulin secretion. portlandpress.com This effect is linked to an upregulation of newcomer granule fusions. lktlabs.com The insulin-induced rapid development of the calcium ion ([Ca2+]) response to glucose is also inhibited by PIK-75. portlandpress.com

Airway Smooth Muscle Cells and Lung Fibroblasts

In studies involving airway smooth muscle (ASM) cells and lung fibroblasts, PIK-75 has been utilized to explore its impact on cell viability and inflammatory responses.

Mitochondrial Activity and Cell Viability: At a concentration of 1 μM, PIK-75 was found to decrease mitochondrial activity, leading to reduced cell survival in unstimulated non-asthmatic and asthmatic ASM cells, as well as in lung fibroblasts. chembk.comselleckchem.comtargetmol.com When these cells were stimulated with TGF-β, PIK-75 specifically reduced mitochondrial activity in asthmatic ASM cells, with no significant effect observed in non-asthmatic cells. chembk.comselleckchem.com

Inflammatory Response: In human ASM cells, a much lower concentration of PIK-75 (10 nM) was sufficient to inhibit TNF-α-induced expression of CD38 mRNA and significantly reduce the associated ADP-ribosyl cyclase activity. chembk.comselleckchem.com This suggests a role for the p110α isoform of PI3K in mediating pro-inflammatory signals in these cells.

Alveolar Regeneration: In the context of chronic obstructive pulmonary disease (COPD) research, this compound was one of three PI3K inhibitors investigated for its ability to induce the differentiation of human alveolar epithelial stem cells. nih.gov While another inhibitor, Wortmannin, showed the most potent effect, the inclusion of PIK-75 in this study highlights the interest in targeting PI3K pathways for potential therapeutic strategies in lung diseases. nih.gov

Table 1: Effects of PIK-75 on Airway Smooth Muscle Cells and Lung Fibroblasts

| Cell Type | Condition | PIK-75 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Non-asthmatic ASM cells | Unstimulated | 1 μM | Reduced mitochondrial activity and cell survival | chembk.comselleckchem.comtargetmol.com |

| Asthmatic ASM cells | Unstimulated | 1 μM | Reduced mitochondrial activity and cell survival | chembk.comselleckchem.comtargetmol.com |

| Lung Fibroblasts | Unstimulated | 1 μM | Reduced mitochondrial activity and cell survival | chembk.comselleckchem.comtargetmol.com |

| Asthmatic ASM cells | TGF-β stimulated | Not specified | Decreased mitochondrial activity | chembk.comselleckchem.com |

| Non-asthmatic ASM cells | TGF-β stimulated | Not specified | No effect on mitochondrial activity | chembk.comselleckchem.com |

| Human ASM cells | TNF-α stimulated | 10 nM | Inhibited CD38 mRNA expression and ADP-ribosyl cyclase activity | chembk.comselleckchem.com |

| Human alveolar epithelial stem cells | In vitro differentiation assay | Not specified | Tested for differentiation-inducing effect | nih.gov |

Monocyte-Endothelial Cells

The interaction between monocytes and endothelial cells is a critical step in the inflammatory process, and PIK-75 has been shown to modulate this interaction by inhibiting key signaling pathways.

Inhibition of Pro-inflammatory Mediators: In human monocyte-endothelial cell co-cultures, PIK-75 dose-dependently inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. lktlabs.comncats.ioprobechem.comnih.gov

Downregulation of Adhesion Molecules: The compound also diminishes the induced expression of endothelial cell adhesion molecules, including E-selectin, ICAM-1, and VCAM-1. lktlabs.comncats.ioprobechem.comnih.gov This reduction in adhesion molecules is crucial as they are responsible for the recruitment and attachment of monocytes to the endothelium during an inflammatory response.

Blockade of Cell Adhesion: Consequently, PIK-75 effectively blocks human monocyte-endothelial cell adhesion. lktlabs.comncats.ioprobechem.comnih.gov This effect is attributed to the suppression of downstream signaling events, including AKT phosphorylation, IKK activation, and NF-κB transcription. probechem.comnih.govapexbt.com

Table 2: Impact of PIK-75 on Monocyte-Endothelial Cell Interactions

| Cellular Event | Effect of PIK-75 | Downstream Signaling Affected | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Inhibited | NF-κB transcription | lktlabs.comncats.ioprobechem.comnih.gov |

| Endothelial Adhesion Molecule Expression (E-selectin, ICAM-1, VCAM-1) | Diminished | NF-κB transcription | lktlabs.comncats.ioprobechem.comnih.gov |

| Monocyte-Endothelial Cell Adhesion | Blocked | AKT phosphorylation, IKK activation, NF-κB transcription | lktlabs.comncats.ioprobechem.comnih.gov |

Feline Esophageal Epithelial Cells in Inflammatory Response Studies

Research using feline esophageal epithelial cells (EECs) has provided insights into the anti-inflammatory potential of PIK-75 in the context of esophagitis.

Anti-inflammatory Effects: In cultured feline EECs, PIK-75 demonstrated an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines. nih.gov When the cells were stimulated with hydrogen peroxide to induce an inflammatory response, pretreatment with PIK-75 dose-dependently reduced the expression of IL-1β and IL-8, and the level of IL-6. nih.gov

Mechanism of Action: This anti-inflammatory action was linked to the inhibition of the PI3K pathway. nih.gov Western blot analysis revealed that hydrogen peroxide treatment increased the density of the p110α isoform of PI3K and the phosphorylation of its downstream target, Akt. nih.gov Pretreatment with PIK-75 diminished the hydrogen peroxide-induced phosphorylation of Akt in a dose-dependent manner, confirming the inhibition of PI3K signaling. nih.govnih.gov

Cell Viability: Importantly, at the concentrations effective for its anti-inflammatory activity, PIK-75 did not cause significant changes in cell viability or morphology of the feline EECs, as determined by MTT assay. nih.govnih.gov

Table 3: PIK-75 Effects on Feline Esophageal Epithelial Cells

| Parameter | Condition | Effect of PIK-75 | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines (IL-1β, IL-8, IL-6) | Hydrogen Peroxide Stimulation | Dose-dependent reduction in expression/levels | nih.gov |

| Akt Phosphorylation | Hydrogen Peroxide Stimulation | Dose-dependent inhibition | nih.govnih.gov |

| Cell Viability and Morphology | Hydrogen Peroxide Stimulation | No significant changes | nih.govnih.gov |

CD4+ T Lymphocytes and Immunomodulation

PIK-75 has been shown to modulate the function and survival of CD4+ T lymphocytes, suggesting its potential as an immunomodulatory agent.

Inhibition of T Cell Activation and Proliferation: At low nanomolar concentrations (≤10 nM), PIK-75 inhibits the proliferation of naive CD4+ T cells and their production of IL-2 and IFN-γ when stimulated by anti-CD3 and anti-CD28 antibodies. nih.gov

Suppression of Cytokine Secretion: In activated CD4+ T blasts, PIK-75 (at concentrations less than 10 nM) inhibited the secretion of IFN-γ, IL-17A, and IL-21 upon costimulation through ICOS. ncats.ionih.gov

Induction of Apoptosis: At higher concentrations (≥0.1 μM), PIK-75 induces apoptosis in both resting and activated naive CD4+ T lymphocytes, an effect that can be prevented by caspase inhibitors. nih.gov

T-cell Specific Deletion of p110α: Studies using a mouse model with a T-cell-specific deletion of the p110α catalytic subunit (p110α−/−ΔT) have further elucidated the role of this isoform in T cell function. mdpi.com These mice exhibited altered T cell differentiation and signaling, providing a genetic parallel to the pharmacological inhibition by PIK-75. mdpi.comnih.gov Specifically, T-cell blasts from these mice showed increased expression of ICOS, CD44, and CXCR5, but defective ICOS-induced signaling towards Akt phosphorylation. mdpi.com

Table 4: Immunomodulatory Effects of PIK-75 on CD4+ T Lymphocytes

| Cell Type/Condition | PIK-75 Concentration | Observed Effect | Reference |

|---|---|---|---|

| Naive CD4+ T cells (stimulated) | ≤10 nM | Inhibited proliferation and production of IL-2, IFN-γ | nih.gov |

| Activated CD4+ T blasts (ICOS costimulated) | <10 nM | Inhibited secretion of IFN-γ, IL-17A, IL-21 | ncats.ionih.gov |

| Naive CD4+ T cells (resting or activated) | ≥0.1 μM | Induced apoptosis | nih.gov |

Methodological Approaches in In Vitro Assessments

The in vitro effects of this compound are typically evaluated using a variety of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assays (e.g., MTT assay, clonogenic assay)

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the impact of PIK-75 on cell viability and proliferation. This colorimetric assay measures mitochondrial metabolic activity, which is generally proportional to the number of viable cells. Studies have used the MTT assay to demonstrate that PIK-75 can inhibit the proliferation of various cell types, including pancreatic cancer cells (MIA PaCa-2 and AsPC-1) and airway smooth muscle cells, in a dose-dependent manner. chembk.comselleckchem.comnih.govresearchgate.netspandidos-publications.com For instance, in pancreatic cancer cells, submicromolar concentrations of PIK-75 were sufficient to inhibit proliferation after a 48-hour treatment. researchgate.net

Clonogenic Assay: The clonogenic assay, or colony formation assay, is a long-term cell survival assay that assesses the ability of a single cell to grow into a colony. This method provides a measure of the effectiveness of a cytotoxic agent. PIK-75 has been shown to reduce the colony formation of pancreatic cancer cells, corroborating the anti-proliferative effects observed in MTT assays. researchgate.net Similarly, in studies on BRCA1-mutated breast cancer cells, clonogenic assays were used to evaluate sensitivity to PIK-75 in combination with other inhibitors. nih.gov

Western Blot Analysis of Protein Phosphorylation and Expression

Analysis of PI3K/Akt Pathway: Western blotting is a key technique used to confirm the mechanism of action of PIK-75 by examining its effects on the PI3K/Akt signaling pathway. Researchers measure the levels of phosphorylated (activated) and total proteins in cell lysates. A consistent finding across numerous studies is that PIK-75 reduces the phosphorylation of Akt (at sites such as Ser473) in a dose-dependent manner in various cell types, including pancreatic cancer cells, feline esophageal epithelial cells, and monocyte-endothelial cells. nih.govapexbt.comnih.govnih.govresearchgate.netspandidos-publications.comphysiology.org This inhibition of Akt phosphorylation confirms the on-target effect of PIK-75 on the PI3K pathway.

Assessment of Downstream Targets and Other Proteins: Beyond Akt, Western blot analysis is used to investigate the effects of PIK-75 on other downstream targets and related proteins. For example, studies have shown that PIK-75 can reduce the phosphorylation of GSK3β, a substrate of Akt, and inhibit IKK phosphorylation. nih.govresearchgate.netphysiology.org It has also been used to detect the cleavage of PARP, an indicator of apoptotic cell death, and to measure the expression levels of proteins like NRF2 in pancreatic cancer cells and various signaling proteins in gastric cancer cells. spandidos-publications.comnih.govresearchgate.net

Reporter Gene and Quantitative PCR Analyses for Gene Expression

This compound has been utilized in reporter gene assays and quantitative polymerase chain reaction (qPCR) to investigate its effects on gene expression, particularly in the context of cancer research. Studies have shown that PIK-75 can modulate the transcriptional activity of key signaling pathways.

In human pancreatic cancer cell lines, PIK-75 was found to reduce the activity of the transcription factor NRF2 and regulate the expression of its target genes. spandidos-publications.comspandidos-publications.com Reporter gene assays using an NRF2-responsive element linked to a luciferase gene (ARE-Luc) demonstrated that PIK-75 suppressed NRF2 transactivation in a dose-dependent manner in AsPC-1 and MIA PaCa-2 pancreatic cancer cells. researchgate.net

Furthermore, quantitative PCR (qPCR) has been employed to assess the impact of PIK-75 on the mRNA levels of NRF2 and its downstream targets. spandidos-publications.com In AsPC-1 cells overexpressing FLAG-NRF2, treatment with PIK-75 led to a reduction in the mRNA expression of NRF2 target genes such as heme oxygenase-1 (HO-1) and multidrug resistance-associated protein 5 (MRP5). spandidos-publications.comresearchgate.net However, the effect of PIK-75 on NRF2 mRNA levels themselves was limited. spandidos-publications.comresearchgate.net These findings suggest that PIK-75's primary mechanism of downregulating NRF2-mediated gene expression is at the protein level rather than by inhibiting transcription of the NRF2 gene itself. spandidos-publications.com

Another study in human airway smooth muscle cells showed that PIK-75 at a concentration of 10 nM inhibited the TNF-α-induced expression of CD38 mRNA. selleckchem.comselleck.co.jp This indicates a role for PIK-75 in modulating inflammatory gene expression in respiratory models.

| Cell Line | Assay | Target Gene/Pathway | Effect of PIK-75 | Reference |

| AsPC-1, MIA PaCa-2 | Reporter Gene Assay (ARE-Luc) | NRF2 | Suppression of transactivation | researchgate.net |

| AsPC-1 | qPCR | HO-1, MRP5 (NRF2 targets) | Reduced mRNA expression | spandidos-publications.comresearchgate.net |

| AsPC-1 | qPCR | NRF2 | Limited effect on mRNA | spandidos-publications.comresearchgate.net |

| Human Airway Smooth Muscle | qPCR | CD38 | Inhibition of TNF-α-induced mRNA expression | selleckchem.comselleck.co.jp |

DNA-binding Assays

The effect of this compound on the DNA-binding activity of transcription factors has been investigated, primarily focusing on NRF2. In pancreatic cancer cells, PIK-75 was shown to decrease the ability of NRF2 to bind to its target DNA sequences. spandidos-publications.com

An ELISA-based DNA binding assay was used to quantify this effect. Nuclear extracts from AsPC-1 cells treated with PIK-75 showed reduced DNA-binding activity of both endogenous and overexpressed FLAG-NRF2. spandidos-publications.com This inhibition of DNA binding is a key mechanism through which PIK-75 exerts its effects on NRF2-regulated gene expression. spandidos-publications.comspandidos-publications.com The compound was also shown to be a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM in cell-free assays. selleckchem.comselleck.co.jp

| Cell Line | Assay Type | Transcription Factor | Effect of PIK-75 | Reference |

| AsPC-1 | ELISA-based DNA binding assay | NRF2 (endogenous and overexpressed) | Reduced DNA-binding activity | spandidos-publications.com |

Immunofluorescence Studies

Immunofluorescence has been employed to visualize the cellular effects of this compound. These studies have provided insights into its impact on protein localization and cellular structures. For instance, immunofluorescence has been used to detect acetylated tubulin in cells treated with PIK-75. selleckchem.com In studies on Echinococcus granulosus protoscoleces, confocal immunofluorescence microscopy was used to examine the expression and localization of the NRF2 protein, revealing that PIK-75 treatment led to a significant decrease in NRF2 protein expression. researchgate.net Additionally, in glioma cells, immunofluorescence with an antibody against cleaved caspase-3 was used to confirm the induction of apoptosis following PIK-75 treatment. pnas.org

Mitochondrial Activity Assessment

The impact of this compound on mitochondrial function has been assessed using various methods, including the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) assay and tetramethylrhodamine, ethyl ester (TMRE) staining. selleckchem.commiltenyibiotec.com

In a study involving airway smooth muscle (ASM) cells and lung fibroblasts, 1 µM of PIK-75 was found to reduce cell survival by significantly decreasing mitochondrial activity in unstimulated nonasthmatic and asthmatic ASM cells, as well as lung fibroblasts. selleckchem.comselleck.co.jp However, in the presence of TGFβ, PIK-75 only decreased mitochondrial activity in asthmatic ASM cells. selleckchem.comselleck.co.jp The MTT assay, which measures mitochondrial reductase activity, was used to determine these effects. selleckchem.com

A high-throughput flow cytometric screen of a kinase inhibitor library identified PIK-75 as a nearly completely cytotoxic compound, with a significant portion of the cell death being necrotic. miltenyibiotec.com This study also utilized TMRE staining to assess mitochondrial health, as loss of TMRE fluorescence can indicate the opening of the mitochondrial permeability transition pore, a key event in apoptosis. miltenyibiotec.com Further research has indicated that the apoptosis induced by PIK-75 is dependent on a mitochondrial-dependent pathway. pnas.org

| Cell Type | Assay | Finding | Reference |

| Nonasthmatic and Asthmatic Airway Smooth Muscle Cells, Lung Fibroblasts | MTT Assay | PIK-75 (1 µM) decreased mitochondrial activity in unstimulated cells. | selleckchem.comselleck.co.jp |

| Asthmatic Airway Smooth Muscle Cells | MTT Assay | PIK-75 decreased mitochondrial activity in TGFβ-stimulated cells. | selleckchem.comselleck.co.jp |

| Jurkat cells | Flow Cytometry with TMRE | PIK-75 was identified as highly cytotoxic, affecting mitochondrial health. | miltenyibiotec.com |

| Glioma cells | Not specified | PIK-75-induced apoptosis is mitochondrial-dependent. | pnas.org |

Enzyme Activity Assays (e.g., PI3K enzyme activity, ADP-ribosyl cyclase activity)

This compound's primary mechanism of action is the inhibition of phosphoinositide 3-kinase (PI3K), and its activity has been extensively characterized through various enzyme assays.

PI3K Enzyme Activity:

Cell-free kinase assays have been instrumental in determining the inhibitory potency and selectivity of PIK-75. It is a potent inhibitor of the p110α isoform of PI3K, with a reported IC50 value of 5.8 nM. selleckchem.comselleck.co.jpcaymanchem.com Its selectivity for p110α is significantly higher, approximately 200-fold greater than for the p110β isoform (IC50 = 1.3 µM). selleckchem.comselleck.co.jpcaymanchem.commedchemexpress.com The IC50 values for other PI3K isoforms, p110γ and p110δ, are 76 nM and 510 nM, respectively. selleck.co.jp

Kinetic analyses have revealed that PIK-75 acts as a noncompetitive inhibitor with respect to ATP (Ki = 36 nM) but is competitive with the lipid substrate phosphatidylinositol (PI) (Ki = 2.3 nM). selleck.co.jpnih.gov These assays typically measure the consumption of ATP or the generation of phosphorylated lipid products using techniques like luminescence-based assays (e.g., Kinase-Glo) or radioisotope labeling with [γ-32P]ATP followed by liquid scintillation counting. selleck.co.jpnih.gov

Inhibitory Concentration (IC50) of PIK-75 on PI3K Isoforms

| PI3K Isoform | IC50 | Reference |

| p110α | 5.8 nM | selleckchem.comselleck.co.jpcaymanchem.com |

| p110β | 1300 nM (1.3 µM) | selleck.co.jpcaymanchem.commedchemexpress.com |

| p110γ | 76 nM | selleck.co.jpmedchemexpress.com |

| p110δ | 510 nM | selleck.co.jp |

| DNA-PK | 2 nM | selleckchem.comselleck.co.jp |

ADP-ribosyl Cyclase Activity:

In human airway smooth muscle cells, PIK-75 has been shown to affect the activity of ADP-ribosyl cyclase. A study demonstrated that 10 nM of PIK-75 significantly attenuated the increase in ADP-ribosyl cyclase activity induced by TNF-α. selleckchem.comselleck.co.jp This suggests that PIK-75 can modulate signaling pathways beyond the canonical PI3K/Akt pathway in certain cell types. selleckchem.comselleck.co.jp

Preclinical Research Applications and in Vivo Studies of Pik 75 Hydrochloride in Non Human Models

Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in assessing the anti-tumor activity of PIK-75 hydrochloride.

Pancreatic Cancer Xenograft Models

In preclinical mouse models of pancreatic cancer, PIK-75 has demonstrated significant therapeutic potential, particularly in combination with the standard chemotherapeutic agent, gemcitabine (B846). spandidos-publications.com Studies using xenografts of human pancreatic cancer cell lines, such as MIA PaCa-2, have shown that while PIK-75 or gemcitabine alone can reduce tumor growth, their combination results in a markedly more potent anti-tumor effect. medchemexpress.comspandidos-publications.cominvivochem.com This enhanced efficacy is attributed, in part, to PIK-75's ability to decrease the levels and activity of the NRF2 protein, a transcription factor associated with chemoresistance. researchgate.netspandidos-publications.commdpi.com By promoting the proteasome-mediated degradation of NRF2, PIK-75 counteracts the gemcitabine-induced increase in NRF2, thereby sensitizing the cancer cells to the cytotoxic effects of the chemotherapy. spandidos-publications.commdpi.com Furthermore, PIK-75 has been shown to inhibit the proliferation and survival of pancreatic cancer cells by inducing apoptotic cell death. spandidos-publications.cominvivochem.com

| Xenograft Model | Treatment | Key Findings |

| MIA PaCa-2 | PIK-75 + Gemcitabine | Markedly reduced tumor growth compared to either agent alone. medchemexpress.comspandidos-publications.cominvivochem.com |

| MIA PaCa-2 & AsPC-1 | PIK-75 | Inhibited cell proliferation and induced apoptosis. spandidos-publications.cominvivochem.com Reduced colony formation. medchemexpress.cominvivochem.com |

| AsPC-1 | PIK-75 | Reduced NRF2-dependent transcription. ambeed.com |

HeLa Cell Xenografts

The in vivo efficacy of PIK-75 has also been evaluated in xenograft models using HeLa cells, a human cervical cancer cell line. Research has shown that administration of PIK-75 can inhibit the growth of HeLa cell xenografts in mice. invivochem.commedkoo.comsymansis.com This anti-proliferative effect is consistent with the compound's known inhibitory activity against p110α and DNA-PK, key regulators of cell growth and survival. invivochem.com In some studies, PIK-75 has been shown to sensitize HeLa cells to TRAIL-induced apoptosis, although it did not alter the surface expression of TRAIL receptors. ambeed.comresearchgate.net

| Xenograft Model | Treatment | Key Finding |

| HeLa Cells | PIK-75 | Inhibited tumor growth in mice. invivochem.commedkoo.comsymansis.com |

ErbB3-Driven Breast Cancer Models

In the context of breast cancer, particularly models driven by the ErbB3 receptor, PIK-75 has shown promise in targeting cell motility and invasion, critical early steps in metastasis. nih.govnih.gov Overexpression of ErbB3, which contains binding sites for the p85 subunit of PI3-kinase, can enhance cancer cell chemotaxis and metastatic potential. nih.govnih.gov In mouse models bearing ErbB3-expressing tumors, treatment with PIK-75 significantly reduced in vivo invasion and tumor cell motility. nih.govselleckchem.com This inhibitory effect on invasion was specific to heregulin-β1 (HRGβ1)/ErbB3-driven processes, as PIK-75 did not inhibit EGF-induced invasion, highlighting the critical role of PI3K signaling downstream of ErbB3. nih.gov

| Tumor Model | Treatment | Key Findings |

| ErbB3WT Tumors | PIK-75 | Significantly reduced in vivo invasion in response to HRGβ1. nih.gov |

| ErbB3WT Tumors | PIK-75 | Reduced tumor cell motility. nih.govselleckchem.com |

| MTLn3 ErbB3WT cells | PIK-75 | Significantly inhibited the chemotactic response to HRGβ1. ambeed.com |

Acute Myeloid Leukemia Models

PIK-75 has demonstrated pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML). nih.gov In xenograft models where mice were engrafted with human AML cells, treatment with PIK-75 significantly reduced the leukemia burden and increased survival. nih.gov The mechanism of action in AML involves the dual inhibition of PI3K signaling and the transcriptional suppression of Mcl-1, a key anti-apoptotic protein. nih.gov PIK-75 targets the p110α isoform of PI3K, leading to a loss of association between the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bak. invivochem.comnih.gov Concurrently, it transiently inhibits Cdk9, resulting in the transcriptional downregulation of MCL-1. nih.gov The simultaneous loss of both Mcl-1 and the inhibitory effect of Bcl-xL on Bak leads to rapid apoptosis in AML cells. nih.gov

Evaluation in Inflammation Models

Beyond its applications in oncology, PIK-75 has been assessed for its anti-inflammatory properties in non-human models of inflammatory diseases.

Dextran (B179266) Sulfate (B86663) Sodium-Induced Murine Colitis

In mouse models of inflammatory bowel disease, specifically dextran sulfate sodium (DSS)-induced colitis, PIK-75 has been shown to attenuate experimental inflammation. glpbio.com DSS-induced colitis in mice mimics many of the pathological features of human ulcerative colitis, including inflammation, ulceration, and damage to the colon. mdpi.compeerj.comsygnaturediscovery.com Treatment with PIK-75 in these models resulted in a significant suppression of the histological abnormalities associated with colitis. glpbio.com This suggests a potential therapeutic role for PIK-75 in managing inflammatory conditions of the colon. glpbio.com

Studies in Experimental Encephalomyelitis

Preclinical investigations have been conducted to evaluate the therapeutic potential of this compound in the context of encephalomyelitis. ncats.io Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, characterized by inflammation of the brain and spinal cord. researchgate.netresearchgate.netfrontiersin.org Research has explored the use of PIK-75 in this preclinical condition, indicating its evaluation as a potential agent against inflammatory and autoimmune disorders of the central nervous system. ncats.io

Assessment of Biological Response Parameters in In Vivo Studies

The biological effects of PIK-75 have been assessed in various non-human models, revealing significant impacts on tumor growth and specific organ systems. These studies underscore the compound's potent in vivo activity.

Tumor Growth Reduction

PIK-75 has demonstrated notable efficacy in reducing tumor growth across several cancer models. In xenograft models of human pancreatic cancer (MIA PaCa-2), PIK-75 administered as a single agent significantly slowed tumor progression. medchemexpress.comresearchgate.netspandidos-publications.cominvivochem.com The compound has also been shown to induce apoptosis in malignant glioma cells. pnas.org Further research using nanoparticle formulations to deliver PIK-75 showed the compound could induce cell death in a murine prostate cancer model. nih.gov In hematological malignancies, PIK-75 treatment proved efficacious in xenograft models of mantle cell lymphoma, particularly in cases with acquired resistance to other therapies. e-century.us

Organ-Specific Effects

Beyond its anti-tumor effects, in vivo studies have identified several organ-specific biological responses to PIK-75 administration.

Metabolic Effects: In CD1 male mice, PIK-75 administration was found to cause significant impairments in insulin (B600854) and glucose tolerance tests. selleckchem.comselleck.co.jp It also led to an increase in glucose production during a pyruvate (B1213749) tolerance test, pointing to a role in modulating glucose metabolism. selleckchem.comselleck.co.jp

Anti-inflammatory Effects in the Colon: In a murine model of dextran sulfate sodium-induced colitis, orally administered PIK-75 significantly suppressed both macroscopic and histological abnormalities. ncats.io This suggests a potent anti-inflammatory effect in the colon, mediated at least in part by the downregulation of local inflammatory mediators. ncats.ioapexbt.com

Inhibition of Tumor Cell Dissemination: In studies involving mantle cell lymphoma, PIK-75 treatment was shown to inhibit the homing and dissemination of malignant B-cells to the spleen in mice. e-century.usnih.gov

The following table summarizes the observed biological responses to PIK-75 in various in vivo non-human models.

| Model System | Biological Response | Research Focus |

| Pancreatic Cancer Xenograft (Mice) | Reduction in tumor growth. medchemexpress.comresearchgate.netspandidos-publications.cominvivochem.com | Oncology |

| Mantle Cell Lymphoma Xenograft (Mice) | Inhibition of tumor growth and dissemination to the spleen. e-century.usnih.gov | Oncology |

| Malignant Glioma Cells | Induction of apoptosis. pnas.org | Oncology |

| Prostate Cancer Model (Mice) | Induction of cancer cell death. nih.gov | Oncology |

| Murine Colitis Model | Suppression of macroscopic and histological abnormalities; anti-inflammatory effects. ncats.ioapexbt.com | Inflammation |

| CD1 Male Mice | Impairment of insulin and glucose tolerance; increased glucose production. selleckchem.comselleck.co.jp | Metabolism |

Investigation of Synergistic Effects in Combination Therapies

A significant area of preclinical research has been the evaluation of PIK-75 in combination with other therapeutic agents, revealing strong synergistic potential in various cancer models.

Combination with Gemcitabine

The most extensively documented synergistic interaction for PIK-75 is with the chemotherapeutic agent gemcitabine, particularly in the context of pancreatic cancer. nih.gov Co-treatment with PIK-75 and gemcitabine resulted in a marked reduction of in vivo tumor growth in mouse xenograft models, significantly greater than the effect of either drug alone. medchemexpress.comresearchgate.netinvivochem.comnih.gov This beneficial effect was achieved without a negative impact on the body weights of the mice. medchemexpress.cominvivochem.com

The mechanism underlying this synergy involves the inhibition of the NRF2 pathway by PIK-75. nih.govnih.gov Gemcitabine treatment can induce NRF2 levels, which contributes to chemoresistance. nih.govresearchgate.net PIK-75 counters this by reducing NRF2 protein levels and activity, thereby augmenting the sensitivity of pancreatic cancer cells to gemcitabine. spandidos-publications.comnih.govnih.gov Specifically, PIK-75 was found to reduce the expression of the NRF2 downstream target MRP5, a protein associated with gemcitabine resistance. nih.govnih.gov This provides a strong mechanistic rationale for combining PIK-75 with gemcitabine to treat pancreatic cancers. spandidos-publications.comnih.gov

Combination with Other Agents

PIK-75 has also been evaluated in combination with other classes of drugs:

CDK Inhibitors: In malignant glioma, combining PI3K inhibitors with cyclin-dependent kinase (CDK) inhibitors like roscovitine (B1683857) was shown to act in a synthetic-lethal manner, inducing apoptosis in human glioblastoma xenografts. pnas.org In metastatic cutaneous squamous cell carcinoma models, combining PIK-75 with the CDK inhibitor dinaciclib (B612106) showed synergistic cytotoxic effects in some cell lines but not others, suggesting that the benefit may be context-dependent. nih.gov

Venetoclax (B612062): In mantle cell lymphoma models, PIK-75 demonstrated the ability to overcome both primary and acquired resistance to the BCL-2 inhibitor venetoclax. e-century.us PIK-75 treatment diminished the elevated MCL-1 expression and AKT activation that contribute to venetoclax resistance. e-century.usnih.gov

Sorafenib: In hepatocellular carcinoma cells, a synergistic effect on growth inhibition was observed when PIK-75 was combined with sorafenib. biorxiv.org

Structure Activity Relationship Sar Studies of Pik 75 Hydrochloride Analogues

The development of selective and potent kinase inhibitors is a significant area of research in medicinal chemistry. PIK-75, an imidazopyridine derivative, has been a key molecule in the exploration of inhibitors for phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform. nih.govcaymanchem.com Understanding the structure-activity relationships (SAR) of PIK-75 analogues is crucial for designing new compounds with improved therapeutic profiles.

Advanced Methodologies and Future Research Directions

Utilization of Omics Technologies in PIK-75 Hydrochloride Research

The multifaceted nature of this compound's activity necessitates a comprehensive understanding of its impact on cellular systems. Omics technologies, such as proteomics and metabolomics, have been instrumental in elucidating the broader biological consequences of PIK-75 treatment beyond its primary targets.

Proteomics: Reverse phase protein array (RPPA), an unbiased proteomic approach, has been employed to identify signaling pathways associated with resistance to other drugs that can be overcome by PIK-75. nih.gove-century.us For instance, in venetoclax-resistant mantle cell lymphoma (MCL) cells, RPPA analysis revealed that PIK-75 treatment leads to the dysregulation of multiple proteins. e-century.us This analysis identified a panel of pro-survival signals correlated with venetoclax (B612062) resistance, including increased expression of MCL-1 and BCL-xL, and heightened AKT phosphorylation. nih.gov Subsequent treatment with PIK-75 potently diminished the elevated MCL-1 expression and AKT activation. nih.gov Furthermore, RPPA analysis showed that upon PIK-75 treatment, caspase-3 and -7 cleavage were highly induced, indicating apoptosis. nih.gov

Metabolomics: Non-targeted metabolomics analysis using techniques like liquid chromatography-mass spectrometry (LC/MS) has been applied to understand the metabolic shifts induced by PIK-75. google.comufmg.br In studies involving non-small-cell lung cancer (NSCLC) cell lines with different KRAS mutations, a mass spectrometry-based untargeted metabolomics strategy was used to characterize metabolites that could distinguish the responses of these clones to PIK-75. researchgate.net This approach revealed that different KRAS mutations are associated with distinct metabolic remodeling, including variations in the redox buffering system and glutamine dependency. researchgate.net Additionally, metabolomic analysis of tumor tissues from mouse models treated with PI3K inhibitors, including PIK-75, showed a significant decrease in the levels of ribosylated and phosphorylated base derivatives, indicating an impact on nucleoside metabolism. pnas.org

These omics-based approaches provide a systems-level view of the cellular response to PIK-75, uncovering novel mechanisms of action and potential biomarkers for treatment response.

Computational Modeling and In Silico Approaches for Target Interaction Prediction

Computational modeling and in silico methods are increasingly valuable for predicting target interactions and understanding the molecular basis of PIK-75's activity. These approaches complement experimental studies by providing insights into binding modes and identifying potential new targets. nih.gov

An in silico drug repurposing pipeline was used to identify drugs that regulate the expression of monotonically expressed genes (MEGs) across colon cancer stages, highlighting PIK-75 as a candidate that targets the majority of the resulting monotonically enriched pathways (MEPs). drugbank.com In another study, molecular docking was used to screen for potential p38γ inhibitors, with the known p38γ inhibitor PIK-75 used as a benchmark for comparison. nih.gov This study identified new compounds with binding affinities close to or better than PIK-75. nih.gov

Furthermore, in silico validation of gene-drug pairs has been performed using predictive Markov random field models constructed from copy number variations (CNVs). frontiersin.org These models recapitulated true z-score-weighted associations, with the strongest functional interactions observed in subnetworks involving the PI3K and JAK-STAT pathways, both of which are implicated in PIK-75's mechanism of action. frontiersin.orgresearchgate.net Such computational approaches are crucial for prioritizing experimental validation and expanding the therapeutic potential of PIK-75.

Development of Novel Delivery Systems for Enhanced Biological Efficacy

A significant challenge in the preclinical development of PIK-75 has been its poor water solubility and stability. researchgate.netnih.gov To address these limitations, various novel drug delivery systems have been investigated to improve its formulation and enhance its biological efficacy.

One promising approach involves the use of nanosuspension technology. A PIK-75 nanosuspension, developed using a high-pressure homogenization technique, demonstrated an 11-fold improvement in saturation solubility and enhanced stability in plasma. researchgate.net This formulation also showed decreased exposure to drug-metabolizing tissues. researchgate.net

Another strategy has been the encapsulation of PIK-75 into nanoparticles. acs.org Specifically, organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) have been successfully used to formulate PIK-75. acs.org These PIK-75-loaded oc-HDL NPs, which target the scavenger receptor class B type 1 (SR-B1) often overexpressed in cancer cells, have shown potent induction of cell death in prostate cancer and cutaneous T-cell lymphoma models both in vitro and in vivo. nih.govacs.org

Surface-functionalized nanoemulsions have also been explored for targeted delivery. nih.gov Nanoemulsions functionalized with EGFR and FR ligands and incorporating PIK-75 demonstrated enhanced cytotoxicity in ovarian cancer cells compared to non-targeted systems. nih.gov Co-delivery of the pro-apoptotic molecule C6-ceramide with PIK-75 in these nanoemulsions further augmented its therapeutic activity. nih.gov These advanced delivery systems hold the potential to overcome the biopharmaceutical challenges of PIK-75 and improve its therapeutic index.

Elucidation of Additional Biological Targets and Off-Target Effects

While PIK-75 was initially developed as a p110α-selective inhibitor, subsequent research has revealed its activity against a broader range of kinases. haematologica.orgmedchemexpress.comresearchgate.net This polypharmacology contributes to its potent anti-cancer effects but also necessitates a thorough understanding of its off-target profile.

PIK-75 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) and also inhibits other kinases such as p38γ, CDK7, and CDK9. nih.govnih.govacs.orgresearchgate.net The dual inhibition of PI3K and CDK9, for example, is thought to be responsible for its ability to overcome venetoclax resistance in mantle cell lymphoma. nih.gov Similarly, its inhibitory activity against p38γ has been shown to be critical for its efficacy in cutaneous T-cell lymphoma. researchgate.net

However, the broad target profile of PIK-75 can also lead to off-target effects that may contribute to toxicity. nih.govpnas.org For instance, the induction of apoptosis by PIK-75 in glioma cells was found to be unique among PI3K inhibitors, suggesting an off-target effect. pnas.org While this was partially dependent on PI3K inhibition, it highlighted the compound's complex mechanism of action. pnas.org The binding promiscuity of PIK-75 underscores the importance of identifying its full range of targets to both understand its efficacy and anticipate potential side effects. nih.gov

Table 1: Known Biological Targets of this compound

| Target | IC50 | Notes |

|---|---|---|

| DNA-PK | 2 nM medchemexpress.com | A key enzyme in the DNA damage response. frontiersin.orgtandfonline.com |

| p110α | 5.8 nM medchemexpress.comcaymanchem.com | The primary PI3K isoform involved in insulin (B600854) signaling. caymanchem.com |

| p110γ | 76 nM medchemexpress.comcaymanchem.com | Another isoform of PI3K. |

| p110δ | 510 nM medchemexpress.com | Another isoform of PI3K. |

| p110β | 1.3 µM medchemexpress.comcaymanchem.com | PIK-75 is over 200-fold more potent against p110α. medchemexpress.com |

| p38γ | - | A member of the MAPK pathway, critical in cutaneous T-cell lymphoma. nih.govacs.orgresearchgate.net |

| CDK9 | - | A cyclin-dependent kinase involved in transcription. nih.govhaematologica.orgresearchgate.net |

| mTORC1 | ~1 µM medchemexpress.com | A protein complex that controls cell growth and metabolism. |

| ATM | 2.3 µM medchemexpress.com | A kinase involved in the DNA damage response. |

| hsVPS34 | 2.6 µM medchemexpress.com | A lipid kinase involved in vesicular trafficking. |

| PI3KC2α | ~10 µM medchemexpress.com | A class II PI3K isoform. |

| mTORC2 | ~10 µM medchemexpress.com | Another protein complex that regulates cell survival and metabolism. |

| ATR | 21 µM medchemexpress.com | A kinase involved in the DNA damage response. |

| PI4KIIIβ | ~50 µM medchemexpress.com | A lipid kinase involved in the synthesis of phosphatidylinositol 4-phosphate. |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Unexplored Therapeutic Areas and Disease Models for this compound Research

The diverse kinase inhibitory profile of PIK-75 suggests its potential utility in a variety of therapeutic areas beyond its initial focus. Research has begun to explore its efficacy in new disease models.

For instance, in the context of endocrine-resistant breast cancer, PIK-75 has been identified as a top hit in drug screens, showing effectiveness in both PIK3CA wild-type and mutant settings. aacrjournals.org This suggests a potential therapeutic role in breast cancers that have developed resistance to standard therapies. aacrjournals.org

PIK-75 has also been investigated in models of neurological disorders. In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of PIK-75 had a significant effect on most clinical parameters. medkoo.com This points to a potential application in autoimmune diseases.

Furthermore, PIK-75 has shown efficacy in models of hematological malignancies, such as acute myeloid leukemia (AML), where it selectively targets AML cells without inducing significant toxicity. researchgate.net Its ability to overcome venetoclax resistance in mantle cell lymphoma also opens up new avenues for combination therapies in this disease. nih.gov The anti-inflammatory effects of PIK-75, demonstrated by its ability to reduce pro-inflammatory cytokines in feline esophageal epithelial cells, suggest its potential use in inflammatory diseases. nih.gov

Addressing Research Gaps and Challenges in PI3K/DNA-PK Inhibitor Development

The development of dual PI3K/DNA-PK inhibitors like PIK-75 faces several challenges that need to be addressed in future research. A primary hurdle is achieving selectivity. frontiersin.org Due to the high degree of sequence homology between DNA-PKcs and other PI3K-related kinases (PIKKs) like ATM and ATR, as well as the PI3K isoforms, designing highly selective inhibitors is difficult. frontiersin.orgtandfonline.com This lack of selectivity can lead to off-target effects and associated toxicities. nih.govfrontiersin.org